3,3'-Diiodothyronine-4-sulfate
Beschreibung
Structural Properties
Molecular Formula and Isomerism
3,3'-Diiodothyronine-4-sulfate has the molecular formula C₁₅H₁₃I₂NO₇S , with a molecular weight of 605.14 g/mol . The compound features two iodine atoms at the 3 and 3' positions of the thyronine backbone and a sulfate group esterified to the phenolic hydroxyl group at the 4 position .
The molecule exhibits chiral isomerism due to the L-configuration of the tyrosine-derived α-carbon, as indicated by the (2S) designation in its IUPAC name . The sulfur atom in the sulfate group adopts a tetrahedral geometry, contributing to the compound’s stereoelectronic properties .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₃I₂NO₇S | |
| Molecular Weight | 605.14 g/mol | |
| Chiral Centers | 1 (L-tyrosine backbone) | |
| Tautomeric Forms | Zwitterionic at physiological pH |
Synonyms and Chemical Nomenclature
The compound is recognized by multiple synonyms, including:
- 3,3'-T2 Sulfate
- 3,3'-Diiodo-L-thyronine sulfate
- 64192-57-0 (CAS Registry Number)
- (2S)-2-amino-3-[3-iodo-4-(3-iodo-4-sulfooxyphenoxy)phenyl]propanoic acid (IUPAC name) .
Its systematic name reflects the sulfate esterification at the 4-position and the iodination pattern on the aromatic rings. The CheBI ID CHEBI:35431 and DSSTox Substance ID DTXSID50214397 further standardize its identification in biochemical databases .
3D Conformational Analysis
The 3D structure of 3,3'-diiodothyronine-4-sulfate has been modeled using computational methods such as ETKDG (Experimental-Torsion Basic Knowledge Distance Geometry) and force-field optimizations . Key findings include:
- Conformer Diversity : The compound exhibits moderate flexibility, with 5–10 low-energy conformers identified within a 1.5 Å RMSD threshold .
- Sulfate Group Orientation : The sulfate moiety adopts a pseudo-axial orientation relative to the thyronine backbone, minimizing steric clashes with iodinated aromatic rings .
- Hydrogen Bonding : Intramolecular hydrogen bonds between the sulfate group and the amino acid side chain stabilize specific conformers .
Table 2: Conformational Analysis Parameters
| Parameter | Value | Method/Source |
|---|---|---|
| Predicted CCS (Ų) | 216.5 ([M+H]⁺ adduct) | Collision Cross Section |
| Energy Minimization | MMFF94s force field | PubChem3D |
| Dominant Conformer RMSD | 0.8–1.2 Å | RDKit ETKDG |
The SMILES string (C1=CC(=C(C=C1CC@@HN)I)OC2=CC(=C(C=C2)OS(=O)(=O)O)I) and InChIKey (NBAZIIRGURJZJA-LBPRGKRZSA-N) encode stereochemical and connectivity details, enabling precise 3D reconstructions . Molecular dynamics simulations suggest that the sulfate group’s solvation shell influences conformational preferences in aqueous environments .
Eigenschaften
CAS-Nummer |
64192-57-0 |
|---|---|
Molekularformel |
C15H13I2NO7S |
Molekulargewicht |
605.1 g/mol |
IUPAC-Name |
(2S)-2-amino-3-[3-iodo-4-(3-iodo-4-sulfooxyphenoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C15H13I2NO7S/c16-10-5-8(6-12(18)15(19)20)1-3-13(10)24-9-2-4-14(11(17)7-9)25-26(21,22)23/h1-5,7,12H,6,18H2,(H,19,20)(H,21,22,23)/t12-/m0/s1 |
InChI-Schlüssel |
NBAZIIRGURJZJA-LBPRGKRZSA-N |
SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)I)OC2=CC(=C(C=C2)OS(=O)(=O)O)I |
Isomerische SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)I)OC2=CC(=C(C=C2)OS(=O)(=O)O)I |
Kanonische SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)I)OC2=CC(=C(C=C2)OS(=O)(=O)O)I |
Andere CAS-Nummern |
64192-57-0 |
Synonyme |
3,3'-diiodothyronine-4-sulfate 3,3'-T2 sulfate 3,3'-T2S |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Structural Similarities and Differences
The structural framework of 3,3'-Diiodothyronine-4-sulfate aligns with classical thyroid hormones, such as thyroxine (T₄) and triiodothyronine (T₃), but differs in iodine substitution and sulfation (Supplemental Figure 1, ):
- Thyroxine (T₄) : Contains four iodine atoms (3,5,3',5') and lacks sulfation.
- Reverse T₃ (rT₃) : An inactive isomer of T₃ with iodine at positions 3,3',5'.
The sulfate group in 3,3'-Diiodothyronine-4-sulfate distinguishes it from non-sulfated analogs, likely altering receptor binding and pharmacokinetics.
Metabolic and Regulatory Roles
- T₄ and T₃ : Directly regulate basal metabolic rate, gene transcription, and development.
- 3,3'-Diiodothyronine (T₂) : Exhibits metabolic effects independent of TR binding, such as mitochondrial activation .
- 3,3'-Diiodothyronine-4-sulfate : Likely serves as an inactivation product, preventing excessive thyroid hormone activity. Studies suggest sulfated derivatives may feedback-inhibit deiodinases, fine-tuning hormone activation .
Vorbereitungsmethoden
Sulfation Using Chlorosulfonic Acid
The most widely documented method involves reacting 3,3′-diiodothyronine with chlorosulfonic acid in a dimethylformamide (DMF) solvent system. This electrophilic substitution targets the phenolic hydroxyl group at the 4-position, forming the sulfate ester.
Procedure :
-
Reaction Setup : 3,3′-T2 (1 mmol) is dissolved in anhydrous DMF (10 mL) under nitrogen. Chlorosulfonic acid (5 mmol) is added dropwise at 0°C to minimize side reactions.
-
Stirring : The mixture is stirred for 2–4 hours at 0°C, then quenched with ice-cold water.
-
Isolation : The crude product is adsorbed onto Sephadex LH-20 columns pre-equilibrated with 0.1 N HCl. Elution with water removes unreacted reagents, while 3,3′-T2S is recovered using alkaline ethanol (0.1 N NaOH:ethanol, 1:1 v/v).
Alternative Sulfating Agents
Sulfur trioxide-trimethylamine complexes offer a milder alternative for sulfating the α-amino group of the alanine side chain, though this method primarily produces sulfamates rather than sulfate esters. For phenolic sulfation, chlorosulfonic acid remains superior due to its specificity.
Enzymatic Synthesis via Sulfotransferases
Role of hSULT1A1 and hSULT1E1
Human sulfotransferases hSULT1A1 and hSULT1E1 catalyze the transfer of a sulfate group from 3′-phosphoadenosine-5′-phosphosulfate (PAPS) to 3,3′-T2. This method is critical in biological systems, particularly in placental and hepatic tissues.
Procedure :
-
Enzyme Preparation : Recombinant hSULT1A1 (10–20 µg/mL) is incubated with 3,3′-T2 (100 µM) and PAPS (200 µM) in Tris-HCl buffer (pH 7.4) at 37°C.
-
Reaction Monitoring : Aliquots are analyzed via HPLC at 0, 30, and 60 minutes to quantify 3,3′-T2S formation.
-
Termination : Reactions are halted with ice-cold acetonitrile, followed by centrifugation to remove precipitated proteins.
Kinetic Parameters :
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Anion-Exchange Chromatography
Sephadex LH-20 columns separate sulfate conjugates from native iodothyronines.
-
Elution Profile :
Analytical Validation
Nuclear Magnetic Resonance (NMR)
Proton NMR confirms sulfation at the 4-position:
Mass Spectrometry
Immunoassays
Polyclonal antibodies against 3,3′-T2S exhibit <5% cross-reactivity with 3,3′-T2, ensuring assay specificity.
Comparative Analysis of Methods
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
|---|---|---|
| Yield | 70–90% | 40–60% |
| Reaction Time | 2–4 hours | 1–2 hours |
| Specificity | High (phenolic OH) | Moderate (requires pure enzymes) |
| Cost | Low | High (PAPS, enzymes) |
Challenges and Optimization
Byproduct Formation
Excess chlorosulfonic acid may sulfonate the tyrosyl ring, necessitating stoichiometric control.
Scalability
Preparative HPLC limits large-scale production; anion-exchange chromatography offers higher throughput.
Applications in Research
3,3′-T2S serves as a biomarker for fetal hypothyroidism and a substrate for deiodinase studies. Its low Km (0.06 µM) for type I deiodinase makes it critical for metabolic pathway analyses .
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity of 3,3'-Diiodothyronine-4-sulfate using analytical techniques?
- Methodology : Employ nuclear magnetic resonance (NMR) spectroscopy to analyze iodine substitution patterns and sulfation sites. Pair with high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to validate molecular weight and purity. For example, HPLC methods similar to those used for iodinated thyronine derivatives (e.g., levothyronine) can be adapted . Reference standards and spectral libraries should be cross-referenced to resolve ambiguities in structural assignments.
Q. What are the optimal conditions for synthesizing 3,3'-Diiodothyronine-4-sulfate in laboratory settings?
- Methodology : Use iodination and sulfation reactions under controlled pH and temperature. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Optimize yield by adjusting stoichiometric ratios of iodine and sulfating agents (e.g., chlorosulfonic acid). Purify intermediates using column chromatography, and validate purity through melting point analysis (e.g., compare to analogs with known melting points, such as 3,3'-Diaminobenzidine at 176–180°C) .
Q. Which analytical methods are most reliable for quantifying 3,3'-Diiodothyronine-4-sulfate in biological matrices?
- Methodology : Develop a liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol with isotope-labeled internal standards to account for matrix effects. Validate sensitivity and specificity using spike-recovery experiments in plasma or tissue homogenates. Ensure compliance with guidelines for handling hazardous iodinated compounds, such as using fume hoods and personal protective equipment (PPE) .
Advanced Research Questions
Q. How can researchers design experiments to investigate the metabolic pathways of 3,3'-Diiodothyronine-4-sulfate in vivo?
- Methodology : Use radiolabeled iodine (e.g., ¹²⁵I) to track metabolite distribution in animal models. Combine autoradiography with tissue-specific MS profiling to identify sulfated or deiodinated metabolites. Address ethical and safety concerns by adhering to protocols for radioactive waste disposal and PPE usage .
Q. What strategies resolve contradictions in reported biological activities of 3,3'-Diiodothyronine-4-sulfate across studies?
- Methodology : Conduct a systematic review of experimental variables (e.g., cell lines, dosage, sulfation status). Perform dose-response assays under standardized conditions, and use statistical tools (e.g., meta-analysis) to assess heterogeneity. For example, discrepancies in receptor binding affinity may arise from differences in compound purity or assay sensitivity .
Q. How can researchers elucidate the role of 3,3'-Diiodothyronine-4-sulfate in thyroid hormone signaling pathways?
- Methodology : Employ CRISPR/Cas9 knockout models to study sulfotransferase enzymes involved in its biosynthesis. Use competitive binding assays with thyroid receptor isoforms (TRα/TRβ) to assess sulfation’s impact on receptor activation. Validate findings with transcriptomic or proteomic profiling of downstream targets .
Methodological Considerations
- Data Contradiction Analysis : When conflicting results arise, re-examine raw data for instrumental errors (e.g., calibration drift in HPLC) or biological variability. Cross-validate findings using orthogonal techniques (e.g., immunoassays vs. MS) .
- Experimental Design : Align hypotheses with mechanistic frameworks (e.g., "Does sulfation alter cellular uptake?"). Pilot studies should include negative controls (e.g., non-sulfated analogs) and power analyses to determine sample size .
- Safety Protocols : Follow guidelines for handling iodinated compounds, including ventilation, PPE, and waste disposal, as outlined in safety data sheets for structurally similar agents .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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